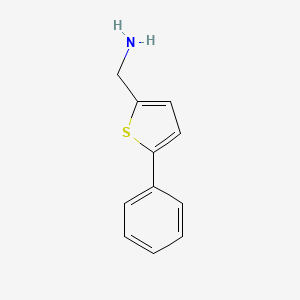

(5-Phenylthiophen-2-yl)methanamine

描述

Structure

2D Structure

属性

IUPAC Name |

(5-phenylthiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPFYKLLXGKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Phenylthiophen 2 Yl Methanamine

Strategies for the Preparation of the (5-Phenylthiophen-2-yl)methanamine Core

Boc Protection, Bromination, and Subsequent Cross-Coupling Approaches

A common and versatile method for synthesizing the this compound core involves a multi-step sequence starting with a protected aminomethylthiophene. The use of the tert-butyloxycarbonyl (Boc) protecting group is prevalent due to its stability under various reaction conditions and its facile removal. mdpi.com

The synthesis often commences with the bromination of a suitable thiophene (B33073) precursor. For instance, the bromination of the methyl group of a substituted toluene (B28343) can be achieved using N-bromosuccinimide (NBS) under irradiation. mdpi.com This is followed by amination and subsequent protection of the resulting amino group with di-tert-butyldicarbonate ((Boc)₂O). mdpi.com

The key step in this approach is the Suzuki cross-coupling reaction, which facilitates the formation of the C-C bond between the thiophene ring and the phenyl group. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of a borylated thiophene derivative with an aryl halide or vice versa. nih.govnih.gov A variety of arylboronic acids can be employed, allowing for the introduction of diverse substituents on the phenyl ring. nih.gov The reaction conditions are generally well-tolerated by a range of functional groups. nih.gov The final deprotection of the Boc group yields the desired this compound.

A study on the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives demonstrated the feasibility of Suzuki cross-coupling on a related imine structure, achieving moderate to good yields with various arylboronic acids. nih.govresearchgate.net This highlights the robustness of the Suzuki coupling for derivatizing thiophene systems.

Table 1: Examples of Suzuki Cross-Coupling Reactions for the Synthesis of Phenylthiophene Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 58 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 65 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 62 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |

Data adapted from a study on the synthesis of related imine derivatives. nih.gov

Reductive Amination Pathways for Aminomethylene Moiety Formation

Reductive amination represents an alternative and efficient strategy for introducing the aminomethylene group onto a pre-formed 5-phenylthiophene scaffold. rsc.orgbris.ac.uk This method typically starts from 5-phenylthiophene-2-carbaldehyde (B91291), which can be synthesized via Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carbaldehyde (B154028) and phenylboronic acid.

The aldehyde is then reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent to form the primary amine. organic-chemistry.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride, or catalytic hydrogenation. organic-chemistry.org The choice of reducing agent can influence the reaction conditions and chemoselectivity.

Recent advancements in biocatalysis have introduced amine dehydrogenases (AmDHs) as efficient catalysts for the reductive amination of carbonyl compounds. rsc.org These enzymes, often used in tandem with a cofactor recycling system, can provide high conversion rates and excellent stereoselectivity for the synthesis of chiral amines. rsc.org This enzymatic approach offers a green and atom-efficient alternative to traditional chemical methods. rsc.org

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) solvent | Readily available, mild | Can reduce other functional groups |

| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) solvent | Mild and selective | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Pd/C) | Various solvents, pressure | High atom economy | Requires specialized equipment |

| Amine Dehydrogenases (AmDHs) | Aqueous buffer, room temperature | High selectivity, environmentally friendly | Enzyme stability and cost |

Alternative Synthetic Routes and Precursors

Beyond the primary methods, other synthetic strategies can be employed to access the this compound core. One such approach involves the construction of the thiophene ring itself through cyclization reactions of functionalized alkynes. mdpi.com For example, a suitably substituted but-1-ynyl sulfide (B99878) derivative can undergo an intramolecular cyclization to form the thiophene ring. mdpi.com

Another alternative involves the modification of existing thiophene derivatives. For instance, 5-phenylthiophene-2-carboxylic acid can be converted to the corresponding amide, which can then be reduced to the amine. This route provides a way to introduce the aminomethylene group at a later stage of the synthesis.

The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 2-position of 2-phenylthiophene (B1362552), providing the key intermediate 5-phenylthiophene-2-carbaldehyde for subsequent reductive amination. This electrophilic aromatic substitution reaction utilizes phosphorus oxychloride and N,N-dimethylformamide.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, further modifications can be made to the thiophene ring and the phenyl moiety to explore structure-activity relationships and optimize biological activity.

Modifications of the Thiophene Ring System

The thiophene ring of this compound is amenable to various chemical transformations. Electrophilic substitution reactions can be used to introduce substituents at the available positions of the thiophene ring, although the regioselectivity will be influenced by the existing groups.

In some instances, the thiophene ring itself can be constructed with desired substituents already in place. For example, the Gewald multicomponent reaction can be utilized to build complex, substituted thiophene molecules in a few steps. rug.nl

Substituent Effects on the Phenyl Moiety

The phenyl group of this compound provides a versatile handle for introducing a wide range of substituents. The choice of substituted phenylboronic acids in the Suzuki cross-coupling step allows for the systematic variation of electronic and steric properties. nih.govnih.gov

Studies on related (5-phenylfuran-2-yl)methanamine (B3023609) derivatives have shown that substituents on the phenyl ring can have a profound impact on biological activity. nih.gov For instance, the introduction of a carboxyl group at the 4-position of the phenyl ring was found to be beneficial for the inhibitory activity against SIRT2. nih.gov Conversely, replacing the carboxyl group with other substituents like methyl or methoxy (B1213986) groups did not improve activity. nih.gov

The position of the substituent on the phenyl ring can also be critical. In the same study, moving the substituent from the 4-position to the 3-position resulted in a decrease in inhibitory activity. nih.gov These findings underscore the importance of systematic exploration of the substitution pattern on the phenyl ring to optimize the desired biological effect.

Table 3: Impact of Phenyl Substituents on the Biological Activity of a Related Scaffold

| Substituent at 4-position | Effect on SIRT2 Inhibition |

| -COOH | Beneficial |

| -COOEt | Decreased activity |

| -CH₃ | Decreased activity |

| -OCH₃ | Decreased activity |

Data adapted from a study on (5-phenylfuran-2-yl)methanamine derivatives. nih.gov

Derivatization of the Aminomethylene Group

The primary amine of the aminomethylene group in this compound is a key handle for a wide array of chemical transformations. Its nucleophilicity allows for the introduction of diverse functional groups, enabling the systematic modulation of the molecule's physicochemical properties. Common derivatization strategies include acylation, sulfonylation, alkylation, and carbamate (B1207046) formation.

One of the most crucial derivatizations is the formation of a carbamate, which often serves as a protecting group for the amine. This protection is a chemoselective strategy to temporarily mask the reactivity of the amine, allowing other positions on the molecule to be modified. A prominent example involves the reaction of a primary amino group on the 5-phenylthiophene core with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). rug.nl This reaction efficiently yields the corresponding tert-butyl carbamate (Boc-protected amine). rug.nl The Boc group can be readily removed under acidic conditions, restoring the primary amine for further reactions.

Beyond protection, the aminomethylene group can be directly functionalized to build more complex structures. Acylation with various acyl chlorides or carboxylic acids (using coupling agents) leads to the formation of amides. These amide derivatives are prevalent in pharmacologically active molecules. For instance, the coupling of a related 2-amino-5-phenylthiophene-3-carboxylic acid with various amines is achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, demonstrating a versatile method for amide bond formation. rug.nl This same principle applies to this compound, allowing for the synthesis of a library of amide derivatives.

The table below summarizes key derivatization reactions of the aminomethylene group.

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Boc-carbamate | Amine Protection |

| Acylation | Acyl Chloride or Carboxylic Acid + HATU | Amide | Analogue Synthesis |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide | Analogue Synthesis |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Analogue Synthesis |

Chemo- and Regioselective Synthetic Procedures for Complex Analogue Synthesis

The synthesis of complex analogues based on the this compound framework requires precise control over reactivity, a concept known as chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions). Thiophene chemistry, in particular, has well-established methods for achieving such control, primarily through directed lithiation and halogen-lithium exchange reactions. mdpi.commdpi.com

These regioselective reactions allow for the introduction of substituents at specific positions of the thiophene ring, which is often a challenge due to the multiple reactive C-H bonds. For example, treating a substituted thiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures can selectively deprotonate the most acidic proton, typically at the position adjacent to the sulfur atom (the α-position). mdpi.com The resulting lithiated intermediate can then react with a variety of electrophiles to install new functional groups. mdpi.com Similarly, a bromine atom on the thiophene ring can be selectively exchanged for a lithium atom, providing another route to a position-specific intermediate for further functionalization. mdpi.com

A multi-step synthesis of complex 5-phenylthiophene derivatives highlights the practical application of these principles. rug.nl A published procedure starts with the Gewald synthesis of methyl 2-amino-5-phenylthiophene-3-carboxylate from phenylacetaldehyde, methyl 2-cyanoacetate, and sulfur. rug.nl This core is then elaborated through a sequence of chemo- and regioselective transformations to produce complex analogues. rug.nl

The key steps in this synthetic sequence are outlined below:

| Step | Transformation | Reagents and Conditions | Selectivity Principle | Reference |

| 1 | Amine Protection | Boc₂O, DMAP, Dioxane, 60 °C | Chemoselective: The more nucleophilic primary amine reacts in preference to other potential sites. | rug.nl |

| 2 | Ester Hydrolysis | LiOH, THF/H₂O, 60 °C | Chemoselective: Saponification of the methyl ester to a carboxylic acid without affecting the Boc-carbamate. | rug.nl |

| 3 | Amide Coupling | Amine, HATU, DIPEA, DCM, Room Temperature | Chemoselective: The activated carboxylic acid reacts specifically with the added amine to form an amide bond. | rug.nl |

This sequence demonstrates how protecting group strategies work in concert with selective reactions to build molecular complexity. The initial protection of the amine at the C2 position allows for the subsequent manipulation of the ester at the C3 position without interference. rug.nl Finally, the deprotected or newly formed carboxylic acid is selectively coupled with an external amine, yielding a highly functionalized and complex analogue. rug.nl This strategic approach is fundamental to creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Structure Activity Relationship Sar Investigations of 5 Phenylthiophen 2 Yl Methanamine Derivatives

Influence of Substituent Position and Electronic Nature on Molecular Activity

The placement and electronic properties of substituents on the phenyl ring of the 5-phenylthiophene moiety are critical determinants of molecular activity. In related series of 5-phenylthiophene derivatives, the nature of these substituents has been shown to significantly modulate biological effects.

Research on 5-phenylthiophene-3-carboxylic acid derivatives as potential antirheumatic agents revealed that the introduction of specific substituents on the phenyl ring markedly influenced their efficacy. nih.gov For instance, compounds bearing a bromo or chloro substituent at the para-position of the phenyl ring demonstrated enhanced suppressive effects on adjuvant-induced arthritis in rat models compared to the unsubstituted parent compound. nih.gov This suggests that electron-withdrawing groups in this position may be favorable for this particular biological activity.

The following table summarizes the activity of some 5-phenylthiophene-3-carboxylic acid derivatives, illustrating the impact of phenyl ring substitution.

| Compound ID | Phenyl Ring Substituent | Relative Activity |

| 5d | 4-Bromo | More potent |

| 5h | 4-Chloro (as methyl ester) | More potent |

| 5i | 4-Bromo (as methyl ester) | More potent |

| Parent | Unsubstituted | Less potent |

Data synthesized from a study on antirheumatic agents. nih.gov

Furthermore, studies on other heterocyclic scaffolds, such as N-(5-phenylthiazol-2-yl)acrylamides, have also underscored the importance of phenyl ring substitution in achieving high inhibitory potency against targets like glutathione (B108866) S-transferase omega 1. nih.gov These findings collectively suggest that for (5-Phenylthiophen-2-yl)methanamine derivatives, the electronic landscape of the phenyl ring, dictated by its substituents, is a key area for optimization.

Stereochemical Considerations in Analogue Design and Efficacy

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. The three-dimensional arrangement of atoms can significantly affect binding affinity and efficacy. While specific stereochemical studies on this compound are not detailed in the available literature, insights can be drawn from research on other rigid and semi-rigid molecules with chiral centers.

For instance, in the development of neuropharmacological agents based on xanthene and thioxanthene (B1196266) derivatives, the stereochemical assignment of isomeric aminoalkylidene derivatives was crucial for understanding their activity. nih.gov Similarly, for derivatives of this compound that possess a chiral center, either on the methanamine side chain or through the introduction of chiral substituents, it is highly probable that one enantiomer or diastereomer will exhibit superior activity over the others. This stereopreference arises from the specific topology of the binding site on the target protein.

In the rational design of potent 5-HT2C agonists, the stereochemistry of a cyclopropyl (B3062369) ring was a determining factor for both potency and selectivity. The (+)-trans isomer of [2-(2-cyclopropylmethoxyphenyl)cyclopropyl]methylamine was identified as a highly selective agonist, highlighting the critical nature of stereochemical control. nih.gov This underscores the necessity of synthesizing and evaluating individual stereoisomers of this compound derivatives to fully elucidate their SAR and identify the most active and selective compounds.

Comparative Analysis of Different Linker Chemistries on Biological Interactions

In a study on pyrrole/imidazole polyamides, modifications to the linker and the chemical linkage at the C-terminus had a profound impact on biological activity. The introduction of an oxime linkage, for example, led to a significant increase in the potency of the compounds. caltech.edu This highlights that the type of chemical bond used in the linker can be as important as the linker's length or composition.

Similarly, research into arylpiperazine derivatives has shown that a five-atom linker was optimal for achieving a desired antipsychotic profile. nih.gov For this compound derivatives, where the methanamine group itself can be considered a short linker, extending this with different chemical moieties (e.g., alkyl chains, amides, ureas) would likely have a substantial effect on activity. The optimal linker chemistry would depend on the specific biological target and the nature of the interactions required for binding.

The table below provides a conceptual framework for how different linker modifications might be explored for this compound derivatives, based on findings from related fields.

| Linker Modification | Potential Impact on Biological Interactions |

| Alkyl Chain Extension | Modulates distance to a secondary binding pocket. |

| Introduction of Amide/Urea | Provides hydrogen bonding donors and acceptors. |

| Incorporation of Rigid Units | Restricts conformational flexibility, potentially increasing affinity. |

| Introduction of Heteroatoms | Can improve solubility and provide additional interaction points. |

Rational Design Principles Guiding Structural Modifications

The rational design of novel this compound derivatives should be guided by a combination of SAR data from analogous compounds and an understanding of the target's structure and binding site characteristics. Structure-based design, where the three-dimensional structure of the target protein is known, is a powerful approach.

For example, in the design of novel glutathione S-transferase omega 1 inhibitors, the crystal structures of the enzyme with initial hit compounds guided the synthesis of new analogues with significantly improved potency. nih.gov This iterative process of design, synthesis, and biological evaluation, informed by structural biology, is a cornerstone of modern drug discovery.

In the absence of a known crystal structure, a ligand-based approach can be employed. This involves building a pharmacophore model based on a set of active compounds. For this compound derivatives, key pharmacophoric features would likely include the thiophene (B33073) ring as a central scaffold, the phenyl ring for potential π-π stacking interactions, and the methanamine group as a key interaction point or a handle for further modification.

The principles of rational design also extend to optimizing pharmacokinetic properties. For instance, modifications can be made to enhance metabolic stability or improve cell permeability. The replacement of a thiazole (B1198619) core with a 1,2,3-triazole ring in one study was a rational modification aimed at improving both antimicrobial efficacy and physicochemical properties. nih.gov A similar bioisosteric replacement strategy could be applied to the thiophene ring of this compound to modulate its properties.

Biological Activity Profiling of 5 Phenylthiophen 2 Yl Methanamine Analogues

Enzyme Inhibition Studies

Analogues of (5-Phenylthiophen-2-yl)methanamine have demonstrated inhibitory effects against several key enzymes, highlighting the therapeutic potential of this chemical scaffold.

Lysyl oxidase (LOX) and its isoforms are copper-dependent enzymes crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.gov Their overexpression is linked to tumor progression and metastasis, making them attractive targets for cancer therapy. nih.govnih.gov A series of inhibitors based on an aminomethylenethiophene (AMT) scaffold, which includes this compound derivatives, have been developed and shown to be potent LOX inhibitors. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anti-LOX potency of these compounds. For instance, the orally bioavailable LOX inhibitor CCT365623 emerged from such studies, demonstrating good efficacy. nih.gov Further research led to the discovery of aminomethylenethiazole (AMTz) analogues, which showed improved potency against LOXL2, a member of the LOX family. acs.org These inhibitors are often selective, showing no significant activity against other amine oxidases like monoamine oxidases (MAO) A and B. nih.gov

| Compound | Target | IC50 (µM) | Key Findings |

|---|---|---|---|

| CCT365623 | LOX/LOXL2 | Sub-micromolar | Orally bioavailable with anti-metastatic efficacy. nih.gov |

| AMTz Analogues | LOX/LOXL2 | Improved potency | Showed enhanced activity against LOXL2. acs.org |

The fat mass and obesity-associated protein (FTO) is an RNA demethylase that removes N6-methyladenosine (m6A) from RNA, a modification crucial for many biological processes. nih.govnih.gov Dysregulation of FTO is implicated in various cancers, making it a promising therapeutic target. nih.govnih.gov

A new class of FTO inhibitors based on 3-arylaminothiophenic-2-carboxylic acid derivatives has been identified, showing potent antileukemia activities. nih.gov Furthermore, a rational design and optimization approach led to the development of a novel class of FTO inhibitors with nanomolar potency and high selectivity against the homologous demethylase ALKBH5. nih.gov One such inhibitor, FTO-43 N, demonstrated significant antiproliferative effects in various cancer models, including glioblastoma and gastric cancer, with a potency comparable to the chemotherapy drug 5-fluorouracil. acs.orgfigshare.com Specifically, a derivative identified as 1-(5-Phenylthiophen-2-yl)-N-((3-(pyrrolidin-1-yl)oxetan-3-yl)methyl)methanamine (FTO-38 N) was synthesized and characterized. acs.org

| Compound | Target | IC50 | Key Findings |

|---|---|---|---|

| FB23-2 | FTO | 2.6 µM | Selectively inhibits FTO's m6A demethylase activity. selleckchem.com |

| FTO-43 N | FTO | Nanomolar range | Potent antiproliferative effects in various cancer models. nih.govfigshare.com |

| 1-(5-Phenylthiophen-2-yl)-N-((3-(pyrrolidin-1-yl)oxetan-3-yl)methyl)methanamine (FTO-38 N) | FTO | Data not specified | Synthesized as part of a series of potent FTO inhibitors. acs.org |

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease. nih.gov Research into new classes of MAO inhibitors has included the investigation of 1,2,4-oxadiazin-5(6H)-one derivatives. nih.gov Within these studies, various substituents at the C3 position were explored, including the 5-methylthiophen-2-yl moiety. nih.gov While a definitive optimal substituent was not identified, some of the most potent MAO-B inhibitors featured this thiophene-based group. nih.gov

The cytochrome P450 enzymes CYP2A6 and CYP2A13 are involved in the metabolism of nicotine (B1678760) and the activation of tobacco-specific carcinogens. nih.govnih.gov Inhibition of these enzymes presents a potential strategy for smoking cessation and reducing the risk of lung cancer. nih.govnih.gov

Studies have identified acetylenic thiophenes as mechanism-based, irreversible inhibitors of both CYP2A6 and CYP2A13. nih.govnih.gov These thiophene (B33073) derivatives demonstrated potent inhibition, with inactivation kinetic (KI) values ranging from 0.11 to 1.01 µM for CYP2A6 and 0.67 to 0.97 µM for CYP2A13. nih.govresearchgate.nettandfonline.com

| Enzyme | Inhibitor Class | KI (µM) | Mode of Inhibition |

|---|---|---|---|

| CYP2A6 | Acetylenic thiophenes | 0.11–1.01 | Mechanism-based, irreversible. nih.govtandfonline.com |

| CYP2A13 | Acetylenic thiophenes | 0.67–0.97 | Mechanism-based, irreversible. nih.govresearchgate.net |

Glutathione (B108866) S-transferase omega 1 (GSTO1) is an enzyme that is highly expressed in many human cancers and is thought to contribute to resistance to chemotherapy. nih.gov Therefore, selective inhibitors of GSTO1 are sought after as potential cancer therapeutics. nih.gov

A high-throughput screening effort identified a class of irreversible α-chloroacetamide inhibitors of GSTO1. nih.gov Optimization of these initial hits led to the development of highly potent and selective inhibitors. One such inhibitor, KT53, was found to inactivate GSTO1 with an IC50 of 21 nM in vitro and 35 nM in situ. nih.gov Another potent inhibitor, GSTO1-IN-1 (also known as C1-27), has an IC50 of 31 nM. medchemexpress.com Treatment of cancer cells with these inhibitors sensitized them to the cytotoxic effects of cisplatin, supporting the role of GSTO1 in drug resistance. nih.gov

| Compound | IC50 (nM) | Key Findings |

|---|---|---|

| KT53 | 21 (in vitro), 35 (in situ) | Sensitizes cancer cells to cisplatin. nih.gov |

| GSTO1-IN-1 (C1-27) | 31 | Potently inhibits GSTO1 enzyme activity. medchemexpress.com |

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication and for dismantling the host's immune response, making it a prime antiviral target. researchgate.netresearchgate.netfrontiersin.org Several studies have focused on identifying small molecule inhibitors of PLpro.

Thiophene-containing compounds have emerged as a promising class of PLpro inhibitors. researchgate.netresearchgate.net One study found that a thiophene derivative showed notable potency against MERS-PLpro (IC50 of 14.2 µM) and moderate potency against SARS-PLpro (IC50 of 156.3 µM). researchgate.net Another investigation into thiophene-fused γ-lactams revealed their ability to inhibit the SARS-CoV-2 main protease (Mpro) through reversible covalent acylation. nih.gov Furthermore, the replacement of a carboxamide group with sulfonamide derivatives in lead compounds has resulted in potent PLpro inhibitors with significant antiviral activity. nih.gov

| Virus | Inhibitor Class | IC50 (µM) | Key Findings |

|---|---|---|---|

| MERS-CoV | Thiophene derivative | 14.2 | Showed outstanding potency. researchgate.net |

| SARS-CoV | Thiophene derivative | 156.3 | Demonstrated moderate potency. researchgate.net |

| SARS-CoV-2 | Sulfonamide derivatives | Potent | Exhibited significant antiviral activity. nih.gov |

Receptor Modulation and Agonism

Analogues of this compound have demonstrated significant interactions with important receptor systems in the body, namely the nicotinic acetylcholine (B1216132) receptors and the atypical chemokine receptor 3. These interactions underscore the potential of this chemical scaffold in modulating cellular signaling pathways.

Research into 2'-fluoro-3'-(substituted thiophenyl)deschloroepibatidine analogues, which incorporate the phenylthiophene moiety, has shed light on their interactions with nicotinic acetylcholine receptors (nAChRs). A study focused on the synthesis and pharmacological properties of these analogues revealed that they exhibit subnanomolar affinity for α4β2* nAChRs. nih.gov Interestingly, contrary to the potent agonist activity of the lead compound, epibatidine, these thiophenyl analogues were found to be potent antagonists of both α4β2 and α3β4 nAChRs in in vitro functional assays. nih.gov

In vivo studies further corroborated these findings, showing that the compounds generally act as nAChR antagonists, albeit with varying degrees of agonist activity. nih.gov For instance, while some compounds showed no agonist effects in a battery of tests, others displayed agonist activity in specific assays like the hypothermia and spontaneous activity tests. nih.gov All the synthesized compounds acted as antagonists to nicotine-induced antinociception in the tail-flick test. nih.gov One particular compound, 7c, which had a high binding affinity (Ki = 0.86 nM) and selectivity for α4β2/α3β4 over α7 nAChRs, demonstrated a potent antagonist profile with no agonist activity in both in vitro and in vivo tests. nih.gov

These findings highlight the potential of the this compound scaffold in developing selective nAChR antagonists, which could be valuable for studying the roles of these receptors in various physiological and pathological processes.

Recent studies have identified analogues of this compound as potent agonists of the Atypical Chemokine Receptor 3 (ACKR3), a receptor implicated in prothrombotic events and cardiovascular diseases. nih.govnih.gov A 2024 study detailed the design, synthesis, and pharmacological evaluation of a series of novel small-molecule ACKR3 agonists, including derivatives of this compound. nih.govnih.govnih.gov

Extensive structure-activity relationship (SAR) studies led to the identification of several promising agonists with potencies in the nanomolar to low micromolar range. nih.govnih.govnih.gov For example, compounds 23 and 27 in the study demonstrated significant agonistic activity in a β-arrestin-recruitment assay, with EC50 values of 111 nM and 69 nM, and Emax values of 95% and 82%, respectively. nih.govnih.govnih.gov These compounds also showed selectivity for ACKR3 over other chemokine receptors like ACKR2, CXCR3, and CXCR4. nih.govnih.govnih.gov

Furthermore, some of these agonists were investigated for their ability to reduce P-selectin expression, a marker for platelet activation. nih.gov Notably, compounds 23 and 27 showed high potency in inhibiting platelet aggregation, with inhibition rates of up to 80% and 97%, respectively. nih.gov The most promising compounds also exhibited favorable properties such as good solubility, metabolic stability, and no cytotoxicity, suggesting their potential as tool compounds for the treatment of platelet-mediated thrombosis. nih.gov A preprint of this study provided detailed synthetic procedures, including that for (4-Benzyl-1,4-diazepan-1-yl)(5-phenylthiophen-2-yl)methanone (40 ), a direct analogue. nih.gov

Table 1: ACKR3 Agonistic Activity of Selected this compound Analogues

| Compound | EC50 (nM) | Emax (%) | Platelet Aggregation Inhibition (%) |

|---|---|---|---|

| 23 | 111 | 95 | up to 80 |

| 27 | 69 | 82 | up to 97 |

Data sourced from a 2024 study on novel small-molecule ACKR3 agonists. nih.govnih.govnih.gov

Antimicrobial Evaluations

The this compound scaffold has also been a foundation for the development of potent antimicrobial agents, with analogues demonstrating significant activity against a range of bacteria and fungi, including drug-resistant strains.

A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives, incorporating the this compound moiety, have been designed and synthesized as novel anti-Mycobacterium tuberculosis (Mtb) agents. nih.govnih.gov These compounds have shown promising in vitro potency with low nanomolar Minimum Inhibitory Concentration (MIC) values against both the drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mtb (MDR-TB) strains. nih.govnih.gov

One representative compound, 5k , from a 2015 study, was found to significantly reduce the bacterial burden in an autoluminescent H37Ra infected mouse model, indicating its potential as a lead compound for future antitubercular drug discovery. nih.gov Building on this, a 2019 study focused on diaryl derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide to improve efficacy against drug-resistant Mtb. nih.govacs.org This work included the synthesis of (5-(4-(trifluoromethoxy)phenyl)thiophen-2-yl)methanamine, a key intermediate and a direct analogue of the subject compound. acs.org The resulting diaryl derivatives exhibited excellent in vitro potency against the H37Rv strain (MIC < 0.002–0.381 μg/mL) and drug-resistant Mtb strains, with some compounds also showing low cytotoxicity. nih.govacs.org For instance, compound 6j demonstrated promising in vivo pharmacokinetic profiles and significantly reduced the mycobacterial burden in a mouse model. acs.org

Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

| Compound | Mtb Strain | MIC (μg/mL) |

|---|---|---|

| Diaryl Derivatives | H37Rv | <0.002–0.381 |

| INH-resistant | <0.002–0.465 | |

| RMP-resistant | <0.002–0.004 |

Data from a 2019 study on pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives. nih.govacs.org

Analogues of this compound have demonstrated a broad spectrum of antibacterial activity. A recent study in 2024 investigated the antimicrobial potential of thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov The study identified several thiophene derivatives with MIC50 values ranging from 16 to 32 mg/L for colistin-resistant A. baumannii and 8 to 32 mg/L for colistin-resistant E. coli. frontiersin.orgnih.gov Time-kill curve assays revealed that some of these compounds had bactericidal effects and were found to increase membrane permeabilization and reduce bacterial adherence to host cells. frontiersin.orgnih.gov

Another study on novel "armed" thiophene derivatives reported significant antibacterial activity. nih.gov One particular iminothiophene derivative, compound 7 in the study, was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov These findings underscore the potential of the thiophene scaffold in developing new antibiotics to combat drug-resistant Gram-negative bacteria. frontiersin.orgnih.gov

Azole-based analogues of this compound have emerged as potent antifungal agents. A 2021 study described the design and synthesis of novel 5-phenylthiophene derivatives to combat the rise of fungal infections, including those resistant to existing drugs. nih.gov The synthesized compounds were evaluated against a panel of seven susceptible and six fluconazole-resistant fungal strains. nih.gov

Notably, compounds 17b and 17f from this study displayed significant antifungal activities against all tested strains. nih.gov These compounds were also effective in preventing the formation of fungal biofilms, with compound 17f exhibiting satisfactory fungicidal activity. nih.gov Preliminary mechanistic studies suggested that the potent antifungal action of compound 17f is due to the inhibition of Candida albicans CYP51, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov Importantly, compounds 17b and 17f showed minimal toxicity to mammalian cells. nih.gov These results strongly suggest that azole-based 5-phenylthiophene derivatives are promising candidates for the development of new antifungal drugs. nih.gov

Antimalarial Research on Novel Thiophene-Based Compounds

The search for new and effective antimalarial agents is a critical area of research, driven by the emergence of drug-resistant strains of the Plasmodium parasite. Thiophene-based compounds have emerged as a promising scaffold in the development of novel therapeutics.

Researchers have identified a series of phenylthiophene compounds that act as allosteric inhibitors of Plasmodium falciparum aspartate transcarbamoylase (PfATC), an enzyme essential for the de novo pyrimidine (B1678525) synthesis pathway in the parasite. rug.nl These compounds demonstrate inhibitory effects on parasite growth in blood-stage cultures at micromolar concentrations, with limited impact on human normal lymphocytes. rug.nl This selectivity suggests a promising therapeutic window for this class of compounds. For instance, five compounds, differing by the substituents on an acetyl moiety extending from the central phenylthiophene ring, showed inhibition of PfATC with IC50 values ranging from 1.59 µM to 5.69 µM. rug.nl One of the lead compounds from this series, BDA-04, exhibited an EC50 of 2.43 µM in parasite proliferation assays, while its effect on normal lymphocytes was minimal (EC50 of ~1000 µM), highlighting its potential as a lead for developing new antimalarials. rug.nl

Table 1: Inhibition of P. falciparum Aspartate Transcarbamoylase (PfATC) by Phenylthiophene Analogues

| Compound | IC50 (µM) rug.nl |

|---|---|

| 1 | 1.59 |

| 2 | 4.91 |

| 3 | 4.61 |

| 4 | 3.32 |

| 5 | 5.69 |

In other research, thiophene moieties have been coupled with aminoquinolines to create hybrid molecules with significant antimalarial activity. nih.gov A series of these compounds were tested against both chloroquine-sensitive (CQS) D6 and chloroquine-resistant (CQR) W2 strains of P. falciparum. nih.gov Notably, derivatives in this thiophene series that contained a cyano group were more active against the multidrug-resistant C235 strain compared to chloroquine. nih.gov Specifically, compounds 41 , 42 , 44 , and 46 demonstrated higher potency than mefloquine (B1676156) against this resistant strain. nih.gov The study also revealed that C(7) chloro derivatives were more active than their des-chloro counterparts against the CQR W2 strain, as seen in the comparison of compound 41 (13 nM) versus 44 (74 nM). nih.gov

Naturally occurring thiophenes have also been investigated. Acetylenic thiophenes isolated from the plant Echinops hoehnelii have shown antimalarial properties. nih.gov Two major compounds from a dichloromethane (B109758) fraction, EH-1 and EH-5, were screened for their activity. Both doses of EH-1 administered to P. berghei-infected mice led to a significant decrease in parasitemia. nih.gov Specifically, 5-(penta-1,3-diynyl)-2-(3,4-dihydroxybut-1-ynyl)-thiophene reduced parasitemia by 43.2% and 50.2% at doses of 50 and 100 mg/kg, respectively. nih.gov

Antiproliferative Investigations in Disease Models

Thiophene derivatives have been extensively studied for their potential as antiproliferative agents against various cancer cell lines. These investigations have revealed that the thiophene scaffold is a valuable pharmacophore in the design of new anticancer drugs. rsc.orgencyclopedia.pub

A study focusing on 2-amino thiophene derivatives evaluated their antiproliferative effects on human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov The results indicated that these thiophene derivatives possessed significant antiproliferative potential, with proliferation inhibition percentages that were comparable to or even exceeded that of the standard drug, doxorubicin. nih.gov The derivatives 6CN14 and 7CN09 were highlighted for their superior efficiency in these assays. nih.gov Furthermore, these compounds were found to interfere with the progression of the cell cycle, thereby preventing cell growth and multiplication in the HeLa tumor line. nih.gov

Another novel series of thiophene and thienopyrimidine derivatives was synthesized and tested for antiproliferative activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. nih.gov The findings suggested that the synthesized compounds were generally more active against the breast cancer cell line. nih.gov Compounds 3 and 13 were identified as the most potent, with IC50 values of 40.68 µM and 34.04 µM against MDA-MB-231, and 49.22 µM and 45.62 µM against HT-29, respectively. nih.govthieme-connect.com Other compounds, including 4 , 5 , 6 , and 9 , displayed moderate activity against the breast cancer cell line. nih.gov

Further research into thiophene-based compounds involved the synthesis of oxadiazole, triazole, and thiazolidinone derivatives from a thiophene-2-carbohydrazide (B147627) precursor. rsc.org These compounds were screened for their in vitro antiproliferative activity against human breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cell lines. rsc.org The hydrazone and spiro-indolin-oxadiazole derivatives proved to be the most potent against both cancer cell lines. rsc.org

In a separate investigation, a series of 4-amino-5-substituted-thiophene derivatives and their corresponding thieno[3,2-d]pyrimidine (B1254671) compounds were synthesized and evaluated for their cytotoxic activity against three cancer cell lines. tandfonline.com The thiophene derivatives 4 , 6 , and 7 showed potent cytotoxic effectiveness against the MCF-7 cell line, with IC50 values of 14.53±0.54, 11.17±0.42, and 16.76±0.63 µM, respectively, compared to the standard drug 5-fluorouracil. tandfonline.com

Table 2: Antiproliferative Activity of Selected Thiophene Analogues

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3 | MDA-MB-231 (Breast) | IC50 | 40.68 µM | nih.gov |

| 3 | HT-29 (Colon) | IC50 | 49.22 µM | nih.gov |

| 13 | MDA-MB-231 (Breast) | IC50 | 34.04 µM | nih.gov |

| 13 | HT-29 (Colon) | IC50 | 45.62 µM | nih.gov |

| 4 | MCF-7 (Breast) | IC50 | 14.53±0.54 µM | tandfonline.com |

| 6 | MCF-7 (Breast) | IC50 | 11.17±0.42 µM | tandfonline.com |

| 7 | MCF-7 (Breast) | IC50 | 16.76±0.63 µM | tandfonline.com |

| 6CN14 | HeLa, PANC-1 | % Inhibition | > Doxorubicin | nih.gov |

| 7CN09 | HeLa, PANC-1 | % Inhibition | > Doxorubicin | nih.gov |

The structural versatility of the thiophene ring allows for its incorporation into a wide array of molecular structures, leading to diverse biological activities, including antimicrobial and antileukemic effects. frontiersin.orgnih.gov For example, the discovery of thiophene derivatives with activity against drug-resistant Gram-negative bacteria underscores the importance of the thiophene ring, amide group, and piperidinyl groups in interacting with bacterial targets. frontiersin.org Similarly, the synthesis of 5-substituted 6-phenylthio and 6-iodouridines has produced a new class of nucleosides with antileukemic properties. nih.gov The development of indole-isatin hybrids has also yielded potent antiproliferative agents, with some compounds showing IC50 values in the low micromolar range, significantly more potent than the reference drug sunitinib. nih.govnih.gov

Mechanistic Insights into the Biological Actions of 5 Phenylthiophen 2 Yl Methanamine Derivatives

Molecular Mechanisms of Enzyme Inhibition

Derivatives of (5-phenylthiophen-2-yl)methanamine and related thiophene (B33073) compounds exert their biological effects by inhibiting a variety of key enzymes through diverse molecular mechanisms. The metabolic fate of the thiophene ring itself is a critical factor, as it can be oxidized by cytochrome P450 (CYP) enzymes to form reactive metabolites like thiophene S-oxides and thiophene epoxides. acs.org This bioactivation is a crucial mechanistic step that can lead to toxicity; however, the presence of other, more favorable metabolic pathways can mitigate this effect. acs.org Density Functional Theory (DFT) calculations have revealed that the bioactivation of 2,5-diaminothiophene derivatives by P450 proceeds through a self-controlled, regio-selective process, where a conformational change after the first hydrogen abstraction dictates the site of the second oxidation. nih.gov

Thiophene-based molecules have been identified as potent inhibitors of several enzyme classes:

Kinase Inhibition: Benzothiophene carboxylate derivatives, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov BT2 binds to the same allosteric site as other known inhibitors, leading to the dephosphorylation and activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which can be beneficial in metabolic diseases characterized by elevated branched-chain amino acids. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many thiophene derivatives show anti-inflammatory activity by inhibiting COX and LOX enzymes. nih.govresearchgate.net The presence of methyl, ester, and amine groups on the thiophene scaffold is often important for this activity. nih.gov For example, a thiophene derivative with a 2-amino radical and substitution at the 5-position demonstrated potent inhibition of the 15-LOX-1 isoform. nih.gov

Cholinesterase and Glutathione (B108866) S-Transferase (GST) Inhibition: Certain pyrazole-thiophene hybrids have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and GST. researchgate.net Molecular docking studies indicate that these inhibitors are stabilized in the active site through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net

Sirtuin Inhibition: In a search for new human sirtuin 2 (SIRT2) inhibitors, (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were identified as a promising scaffold. Although based on a furan (B31954) ring, the structural similarity provides insights. Structure-activity relationship (SAR) studies led to a potent inhibitor that fits within an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov

Ligand-Receptor Binding Kinetics and Allosteric Modulation

Beyond direct enzyme inhibition, this compound derivatives are particularly notable for their ability to act as allosteric modulators of receptors, a mechanism that offers finer control over cellular signaling compared to direct agonism or antagonism. mdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. mdpi.com

A significant body of research has focused on 2-(acylamino)thiophene derivatives as positive allosteric modulators (PAMs) of the GABA-B receptor. acs.orgresearchgate.netnih.gov

GABA-B Receptor Modulation: These thiophene derivatives potentiate the effect of the natural agonist, GABA, without having intrinsic agonist activity themselves. acs.orgnih.gov In vitro assays using rat cortical membranes demonstrated that these compounds increase the potency of GABA in stimulating [³⁵S]GTPγS binding. researchgate.net This allosteric modulation translates to in vivo efficacy, where the compounds enhance the sedative effects of the GABA-B agonist baclofen. acs.orgnih.gov

Structural studies of other allosteric inhibitors reveal the precise nature of these interactions. For instance, a series of benzamide-derived allosteric inhibitors targeting the enzyme aspartate transcarbamoylase from P. falciparum showed that the 5-phenylthiophene moiety of the inhibitor forms a crucial salt bridge with an arginine residue (Arg295) in a newly identified allosteric pocket. rug.nl This interaction, combined with a cation-π interaction involving the benzene (B151609) side chain, effectively blocks the enzyme's function non-competitively. rug.nl This highlights how the specific arrangement of the phenyl and thiophene rings is key to high-affinity binding at allosteric sites.

Cellular Target Engagement and Pathway Perturbations

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that perturb cellular signaling pathways. nih.gov The specific nature of this perturbation depends on the target engaged. The planarity and electron-rich characteristics of the thiophene ring enable it to interact with a wide range of biological macromolecules, including kinases and transcription factor complexes. nih.gov

One of the most well-defined examples of target engagement leading to pathway perturbation involves thiophene-based DNA ligands that interfere with transcription factor activity.

Inhibition of ETS Transcription Factors: The ETS-related gene (ERG) is a transcription factor often overexpressed in prostate cancer. A di-(phenyl-thiophene-amidine) compound, DB1255, was found to specifically bind to DNA sequences that are part of the ERG binding motif. researchgate.net This binding at the DNA interface is sufficient to block ERG from accessing its target genes, thereby inhibiting ERG-mediated transcriptional activation. researchgate.net This represents a clear mechanism where a thiophene derivative perturbs a specific oncogenic signaling pathway by preventing the binding of a key transcription factor to DNA. researchgate.net

Targeting of Kinases and Apoptosis Modulators: In the context of cancer, thiophene-based drugs are known to target kinases or modulators of apoptosis. nih.gov For example, a series of thienopyrimidine compounds were developed to target enzymes crucial for cell proliferation, such as DNA polymerase, thymidylate synthase, and tyrosine kinases. The substitution pattern on the phenyl ring attached to the thiophene scaffold was found to be critical for antiproliferative activity. nih.gov

The metabolic bioactivation of the thiophene ring by CYP enzymes also represents a significant cellular event. acs.org The formation of reactive electrophilic metabolites can lead to covalent binding with cellular macromolecules, including proteins, which can trigger stress pathways and, in some cases, immune responses or cytotoxicity. acs.org

DNA Interaction and Binding Modes of Thiophene-Based Ligands

A distinct and significant mechanism of action for certain this compound derivatives, particularly those with cationic amidine groups, is their direct interaction with DNA. researchgate.netnih.gov These compounds are often designed to recognize and bind to specific DNA sequences or structures, most commonly the minor groove. nih.govcardiff.ac.uk

The geometry of thiophene-based ligands is well-suited for DNA minor groove recognition. A central thiophene ring within an aromatic system provides an optimal curvature that matches the shape of the DNA minor groove. nih.gov

Minor Groove Binding: Thiophene-based diamidines are potent DNA minor groove binders, showing a strong preference for AT-rich sequences. researchgate.netnih.gov X-ray crystallographic analysis shows that these ligands fit snugly within the minor groove, forming hydrogen bonds between their amidine groups and the O2 of thymine (B56734) or N3 of adenine (B156593) bases on the floor of the groove. nih.gov The binding affinity for these interactions can be very high, with dissociation constants (KD) in the nanomolar range. nih.gov

Binding Modes and Consequences: The primary binding mode for many thiophene-based ligands is groove binding, although intercalation (stacking between base pairs) has also been observed for some cationic oligoheteroaromatics containing thiophene. cardiff.ac.ukresearchgate.net Copper(II) complexes constructed with thiophene-carboxylate ligands have also been shown to bind the minor groove. researchgate.net This binding can have profound biological consequences, such as the inhibition of DNA replication enzymes or, as noted earlier, the displacement of transcription factors from their DNA promoter sequences, effectively shutting down gene expression. researchgate.netnih.gov

Compound Reference Table

Coordination Chemistry and Metal Complexation of 5 Phenylthiophen 2 Yl Methanamine Derived Ligands

Synthesis and Characterization of Thiosemicarbazone Ligands Bearing the Phenylthiophene Motif

The synthesis of thiosemicarbazone ligands is typically achieved through a straightforward condensation reaction. mdpi.comnih.gov This process involves reacting a suitable carbonyl compound, in this case, an aldehyde derived from the phenylthiophene motif (such as 5-phenylthiophene-2-carboxaldehyde), with a thiosemicarbazide derivative. The reaction is often catalyzed by a few drops of acid and carried out under reflux in a solvent like ethanol (B145695). nih.govnih.gov

The general synthetic scheme is as follows: 5-Phenylthiophene-2-carboxaldehyde + Thiosemicarbazide → (E)-2-((5-phenylthiophen-2-yl)methylene)hydrazine-1-carbothioamide

The resulting thiosemicarbazone ligands are then purified, often by recrystallization. Characterization of these newly synthesized ligands is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups in the thiosemicarbazone ligand. The spectra of these ligands typically show characteristic bands for the N-H stretching vibrations, the C=N (azomethine) group, and the C=S (thione) group. The absence of the C=O stretching band from the starting aldehyde confirms the completion of the condensation reaction. Upon complexation with a metal ion, shifts in the C=N and C=S bands are observed, indicating the coordination of the azomethine nitrogen and the thione sulfur to the metal center. nih.govkuleuven.be

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the structure of the ligand in solution. In the 1H NMR spectrum, a characteristic signal for the azomethine proton (-CH=N) is observed, along with signals for the aromatic protons of the phenyl and thiophene (B33073) rings and the N-H protons of the thiosemicarbazone moiety. nih.govkuleuven.be The chemical shifts of the N-H protons can be sensitive to the solvent and concentration.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized ligand, further confirming its identity.

Interactive Table: Representative Spectroscopic Data for a Phenylthiophene-based Thiosemicarbazone Ligand.

| Technique | Functional Group | Characteristic Signal/Band | Comment |

|---|---|---|---|

| IR | ν(N-H) | ~3150-3450 cm-1 | Stretching vibrations of the amine groups. |

| IR | ν(C=N) | ~1590-1610 cm-1 | Azomethine group stretching. Shifts upon complexation. |

| IR | ν(C=S) | ~830-850 cm-1 | Thione group stretching. Shifts upon complexation. |

| 1H NMR | -CH=N- | δ ~8.0-8.5 ppm | Signal for the azomethine proton. |

| 1H NMR | Ar-H | δ ~7.0-7.8 ppm | Signals corresponding to the thiophene and phenyl ring protons. |

| 1H NMR | -NH, -NH2 | δ ~10.0-11.5 ppm | Signals for the hydrazine protons, often broad. |

Complexation with Transition Metals (e.g., Palladium(II)) and Their Coordination Geometry

Thiosemicarbazone ligands bearing the phenylthiophene motif are excellent chelating agents for transition metals due to the presence of both nitrogen and sulfur donor atoms. researchgate.net They can coordinate to metal ions in either their neutral thione form or their deprotonated thiolate form.

The complexation reaction is typically carried out by mixing a solution of the ligand in a suitable solvent (like ethanol or DMF) with a solution of a metal salt, such as potassium tetrachloropalladate(II) (K2PdCl4), in water or ethanol. nih.govkuleuven.be The reaction often proceeds at room temperature or with gentle heating to yield the solid metal complex, which can be isolated by filtration.

Coordination Mode and Geometry:

In the majority of cases, these thiosemicarbazone ligands act as bidentate ligands, coordinating to the metal center through the sulfur atom of the thione/thiolate group and the nitrogen atom of the azomethine group. kuleuven.be This forms a stable five-membered chelate ring.

For Palladium(II), a d8 metal ion, the resulting complexes typically adopt a square-planar geometry . nih.gov Depending on the stoichiometry of the reaction and the nature of the substituents, different types of complexes can be formed. A common general formula for these complexes is [Pd(L)2], where 'L' represents the deprotonated thiosemicarbazone ligand. nih.gov In these complexes, two bidentate ligands coordinate to the central palladium ion.

The coordination of the ligand to the metal is confirmed by spectroscopic analysis. In the IR spectrum, a shift of the ν(C=N) band to a lower frequency and the disappearance or shift of the ν(C=S) band, often accompanied by the appearance of a new band for ν(C-S), indicate coordination through the azomethine nitrogen and the sulfur atom, respectively. nih.gov

Interactive Table: Coordination Properties of Phenylthiophene Thiosemicarbazone with Palladium(II).

| Property | Description | Supporting Evidence |

|---|---|---|

| Metal Ion | Palladium(II) | A common transition metal used for complexation with thiosemicarbazones. nih.govnih.gov |

| Coordination Mode | Bidentate (N, S) | Coordination via azomethine nitrogen and thione/thiolate sulfur. kuleuven.be |

| Typical Geometry | Square-Planar | Characteristic for d8 metal ions like Pd(II). nih.gov |

| General Formula | [Pd(L)2] or [Pd(HL)Cl2] | L = deprotonated ligand, HL = neutral ligand. |

| Spectroscopic Shifts | Shift in ν(C=N) and ν(C=S) bands in IR spectra. | Confirms the involvement of N and S atoms in bonding. nih.gov |

Academic Research on the Reactivity and Stability of Metal Complexes

The reactivity and stability of metal complexes derived from phenylthiophene thiosemicarbazone ligands are key areas of academic research. These properties are crucial for determining their potential applications.

Stability:

Reactivity:

Research into the reactivity of these complexes often explores their interactions with biological macromolecules, such as DNA. unesp.br Studies have investigated the ability of palladium(II) thiosemicarbazone complexes to bind to DNA through various modes, including electrostatic or groove interactions. unesp.br These interactions are evaluated using techniques like UV-Vis spectroscopy, circular dichroism, and gel electrophoresis. unesp.br

Computational and Theoretical Chemistry Applied to 5 Phenylthiophen 2 Yl Methanamine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for understanding the structural basis of a ligand's biological activity. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the nature of their interactions.

In studies involving scaffolds similar to (5-phenylthiophen-2-yl)methanamine, these techniques have been pivotal. For instance, research on aryl-thiophene derivatives as potential inhibitors for the SARS-CoV-2 papain-like protease (PLpro) utilized molecular docking to identify binding modes. mdpi.com These simulations revealed that the aryl-thiophene core fits into specific active sites of the enzyme, with interactions often involving key amino acid residues like Asp164 and Glu167. mdpi.com Similarly, docking studies on 5-phenylthiophene derivatives targeting Plasmodium falciparum aspartate transcarbamoylase (PfATC) showed that the core ring structure extends into a channel within the allosteric binding site, forming polar contacts with residues such as Arg109 and Thr110. rug.nl

MD simulations further confirm the stability of these interactions. For example, a 100-nanosecond simulation of a promising aryl-thiophene derivative, Pred14, bound to PLpro confirmed the stability of the complex and the persistence of key hydrogen bonds and hydrophobic interactions over time. mdpi.com These computational predictions are essential for rationalizing the structure-activity relationships (SAR) and guiding the design of more potent inhibitors.

| Target Protein | Ligand Scaffold | Key Interacting Residues | Docking Score (kcal/mol) | Simulation Time (ns) | Reference |

| SARS-CoV-2 PLpro | Aryl-thiophene | Asp164, Glu167 | -14.4 | 100 | mdpi.com |

| P. falciparum ATC | 5-Phenylthiophene | Arg109, Thr110 | Not Specified | Not Specified | rug.nl |

| Mushroom Tyrosinase | Benzylidene-thiazolone | HIS259, HIS263, VAL283 | -7.1 | Not Specified | mdpi.com |

| Dopamine D₃ Receptor | PCPMA Derivatives | Not Specified | Not Specified | Not Specified | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

For classes of compounds including the phenylthiophene motif, QSAR models have been successfully developed. In a study on PLpro inhibitors, a QSAR model was built for a series of 113 molecules. mdpi.com The model, which used a combination of physicochemical and structural descriptors, demonstrated good statistical significance with a squared correlation coefficient (r²) of 0.833 for the training set and a predictive squared correlation coefficient (r²_test) of 0.721 for the test set. mdpi.com Key descriptors in the model highlighted the importance of an aromatic ring and a basic nitrogen atom for potent antiviral activity, features present in this compound. mdpi.com

The robustness of QSAR models is typically validated through internal methods like leave-one-out cross-validation (q²) and external validation using a test set. mdpi.comnih.gov Y-randomization tests are also performed to ensure the model is not a result of chance correlation. mdpi.comanalis.com.my These rigorous validation steps ensure the model has genuine predictive power for designing new, more effective molecules. mdpi.com

| Model Type | Target | No. of Compounds | r² | q² | r²_pred | Key Descriptors | Reference |

| PLS | SARS-CoV-2 PLpro | 113 | 0.833 | 0.770 | 0.721 | nAr, nBasic, ALogP, AMR | mdpi.com |

| CoMFA | P. falciparum NMT | Not Specified | 0.97 | 0.78 | 0.86 | Steric and Electrostatic Fields | nih.gov |

| CoMSIA | P. falciparum NMT | Not Specified | 0.95 | 0.74 | 0.82 | Steric, Electrostatic, Hydrophobic Fields | nih.gov |

| MLR/PLS | Acanthamoeba sp. | Not Specified | >0.6 | >0.5 | >0.5 | Not Specified | analis.com.my |

Density Functional Theory (DFT) Calculations for Electronic and Structural Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is widely used to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like frontier molecular orbital (FMO) energies.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been applied to thiophene (B33073) derivatives to elucidate their structural and electronic properties. researchgate.netmdpi.com These studies provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govub.ac.id For example, in a study of various thiophene derivatives, the calculated HOMO-LUMO gap was found to be around 3.852 eV, indicating a stable molecular system. nih.gov

Furthermore, DFT is used to calculate Mulliken atomic charges, which describe the partial atomic charges and provide information about the electrostatic potential and charge distribution across the molecule. researchgate.netdntb.gov.ua This information, along with vibrational analysis from calculated infrared spectra, helps to fully characterize the molecule at a fundamental level and supports experimental findings from techniques like FTIR and NMR. researchgate.netnih.gov

| Compound Class | DFT Method | Calculated Property | Value | Significance | Reference |

| Thiophene Derivative | B3LYP/6-311G | HOMO-LUMO Gap | 3.852 eV | Indicates molecular stability | nih.gov |

| Aminothiazole-thiophene | B3LYP/6-311+G(d,p) | HOMO Energy | Not Specified | Relates to electron-donating ability | researchgate.net |

| Aminothiazole-thiophene | B3LYP/6-311+G(d,p) | LUMO Energy | Not Specified | Relates to electron-accepting ability | researchgate.net |

| Cyclopenta-dithiophene | B3LYP/6-31G** | HOMO-LUMO Gap | 1.66 - 2.29 eV | Affects optoelectronic properties | ub.ac.id |

In Silico Approaches for Drug Discovery and Lead Optimization

In silico approaches encompass a wide range of computational methods—including molecular docking, QSAR, and DFT—that are integrated into the drug discovery pipeline to identify, design, and optimize new drug candidates. mdpi.comresearchgate.net The process often begins with identifying a "hit" compound from high-throughput screening, which is then developed into a "lead" compound with more favorable properties.

Lead optimization is a critical phase where the chemical structure of a lead compound is iteratively modified to improve its potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). uni-bonn.denih.gov Computational tools are invaluable in this stage. For example, after identifying an initial hit, structure-based design using docking simulations can suggest modifications to improve binding affinity with the target protein. malariaworld.org QSAR models can then predict the activity of these virtual modifications, allowing chemists to prioritize the most promising derivatives for synthesis. mdpi.com

Studies on various heterocyclic scaffolds demonstrate this process. In the development of antimalarial agents, lead optimization of a triazolopyrimidine series involved synthesizing and testing numerous analogs to improve metabolic stability and in vivo efficacy. nih.gov Similarly, a hit-to-lead program for antileishmanial benzene (B151609) sulfonamides used computational analysis of properties like lipophilicity to guide the design of compounds with better pharmacokinetic profiles. nih.gov These examples underscore how computational chemistry streamlines the complex, multi-objective process of lead optimization. uni-bonn.de

| Discovery Phase | Computational Method | Application | Outcome | Reference |

| Hit-to-Lead | High-Throughput Screening & Docking | Identify initial active compounds and binding modes | Identification of benzene sulfonamide series against Leishmania | nih.gov |

| Lead Optimization | QSAR Modeling | Predict activity of virtual analogs | Prioritization of potent aryl-thiophene derivatives as PLpro inhibitors | mdpi.com |

| Lead Optimization | Structure-Based Design | Modify scaffold to improve target binding and selectivity | Design of pyrimethamine (B1678524) analogs with enhanced PfDHFR-TS inhibition | malariaworld.org |

| ADMET Prediction | In silico Profiling | Predict pharmacokinetic and toxicity properties | Evaluation of drug-likeness for novel oxadiazole-thiol compounds | researchgate.net |

Analysis of Electronic Delocalization and Charge Transfer Phenomena

The electronic properties of the this compound scaffold, particularly the delocalization of electrons across the phenyl and thiophene rings, are fundamental to its chemical behavior and interactions. Theoretical methods like DFT are used to analyze these phenomena.

Electronic delocalization refers to the distribution of pi-electrons over several atoms in a molecule, which enhances its stability. In the phenylthiophene core, electrons are delocalized across both aromatic systems. This delocalization can be visualized through the HOMO and LUMO orbitals. The HOMO often shows the regions from which an electron is most easily donated, while the LUMO indicates the regions most likely to accept an electron. nih.govmdpi.com

Charge transfer, both within the molecule (intramolecular) and between molecules (intermolecular), is crucial for its reactivity and function in biological or material contexts. researchgate.net Fukui functions, derived from DFT, can be calculated to predict the most reactive sites for nucleophilic and electrophilic attacks. mdpi.comnih.gov For instance, analysis of thiophene derivatives showed that specific carbon and nitrogen atoms were the most reactive sites for such attacks. nih.gov This analysis of electron density, reactivity indices, and charge distribution helps explain the molecule's ability to participate in hydrogen bonding, pi-pi stacking, and other non-covalent interactions that are critical for ligand-receptor binding. nih.gov

| Analysis Type | Method | Key Finding | Implication | Reference |

| Frontier Molecular Orbitals | DFT | Visualization of HOMO and LUMO distribution | Identifies electron-rich and electron-poor regions of the molecule | nih.govmdpi.com |

| Hirshfeld Surface Analysis | Crystal Structure Data | Quantifies intermolecular interactions (e.g., H...H, C...H) | Elucidates crystal packing and non-covalent bonding patterns | nih.gov |

| Fukui Functions | DFT | Identifies most reactive atoms for nucleophilic/electrophilic attack | Predicts chemical reactivity and sites of interaction | mdpi.comnih.gov |

| Mulliken Atomic Charges | DFT | Calculates partial charge on each atom | Describes the molecule's electrostatic potential and charge distribution | researchgate.netdntb.gov.ua |

Exploration of 5 Phenylthiophen 2 Yl Methanamine in Materials Science Research

Integration into Conjugated Polymer Systems for Optoelectronic Applications

Thiophene-based conjugated polymers are a cornerstone of modern organic electronics, valued for their exceptional conductive and optical properties. nih.gov The incorporation of building blocks like (5-Phenylthiophen-2-yl)methanamine into these polymer chains offers a strategic approach to fine-tune the material's characteristics for specific optoelectronic applications. ill.eu The inherent properties of the phenylthiophene unit can significantly influence the electronic structure and solid-state packing of the resulting polymer, which in turn dictates its performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. ill.eumdpi.com

The introduction of a phenyl group onto the thiophene (B33073) backbone can enhance the polymer's stability and influence its solubility and processability. Furthermore, the π-stacking interactions between the phenyl rings of adjacent polymer chains can facilitate charge transport, a critical factor for efficient device operation. The aminomethyl group provides a reactive handle for further functionalization or for influencing intermolecular interactions through hydrogen bonding, which can promote desirable self-assembly and morphology in the solid state. nih.gov

The optical properties of these polymers are also of significant interest. The extended π-conjugation along the polymer backbone, which includes the phenylthiophene units, determines the material's absorption and emission characteristics. By carefully designing the polymer architecture, it is possible to achieve materials with specific bandgaps, making them suitable for a range of optoelectronic applications that require light absorption or emission in particular regions of the electromagnetic spectrum. mdpi.com For instance, polymers with lower bandgaps are desirable for use in organic solar cells to maximize the absorption of the solar spectrum. mdpi.com

| Polymer System | Key Functional Unit | Reported Optical Bandgap (eV) | Potential Application |

|---|---|---|---|

| Poly(3-alkylthiophene)s | 3-alkylthiophene | ~2.0 | OFETs, OPVs |

| Quinoline-vinylene trimer co-polymer | Benzodithiophene | 1.6 | Optical sensors, Photovoltaics mdpi.com |

| N-alkyl 2-pyridone dithiophene polymers | Dithiophene | 2.2 - 2.4 | Solar cells, Electronic devices cyberleninka.ru |

Use as a Building Block in Novel Functional Materials

The concept of using well-defined molecular units as "building blocks" for the construction of complex, functional materials is a powerful paradigm in materials science. nih.govnih.gov this compound is an exemplary building block due to the distinct reactivity of its different components. mdpi.com The aminomethyl group can readily participate in a variety of chemical transformations, allowing for its incorporation into larger molecular architectures or for its use as an initiation site for polymerization.

For instance, the amine functionality can be used to form amides, imines, or ureas, providing a versatile method for linking the phenylthiophene unit to other molecules or polymer backbones. This modular approach enables the systematic variation of material properties by changing the other components that are attached to the this compound core. nih.gov

Furthermore, the phenylthiophene moiety itself can be functionalized through electrophilic substitution reactions on the thiophene ring or the phenyl group, offering additional avenues for tailoring the properties of the final material. The development of functional materials from phenolic and other aromatic building blocks has shown that the intrinsic properties of the core unit are often retained and can lead to synergistic effects in the final material. nih.govresearchgate.net In the context of this compound, its inherent electronic and optical properties can be imparted to the larger material system.

Photochromic Properties of Related Diarylethene Systems

Diarylethenes are a prominent class of photochromic molecules that undergo reversible isomerization between two stable states upon irradiation with light of specific wavelengths. nih.gov This light-induced switching behavior makes them highly attractive for applications in optical data storage, molecular switches, and smart materials. The incorporation of thiophene rings into the diarylethene structure is a common and effective strategy, as it often leads to thermally stable isomers and high quantum yields for the photochromic reaction. nih.gov

The substitution pattern on the thiophene rings plays a crucial role in determining the photochromic properties of the diarylethene, including its absorption wavelengths, switching speed, and fatigue resistance. While research on diarylethenes directly incorporating the this compound unit is not extensively reported, studies on related systems with various substituents on the thiophene rings provide valuable insights. For example, the electronic nature of the substituents can influence the energy levels of the molecule and, consequently, the wavelengths required for switching.

The general structure of a diarylethene involves two aryl groups connected to a central perfluorocyclopentene or other cyclic unit. In related systems, the aminomethyl group could be envisioned to influence the photochromic behavior through its electronic effects or by participating in intermolecular interactions that could modulate the switching process in the solid state. The synthesis of asymmetrical diarylethenes, where the two aryl groups are different, allows for even finer control over the molecule's properties. rsc.org The this compound unit could serve as one of the aryl groups in such a non-symmetric diarylethene.

| Diarylethene Derivative | Aryl Groups | Color Change (Open -> Closed) | Absorption Maxima (Closed Form, nm) | Key Feature |

|---|---|---|---|---|

| Diarylethene with Pyrrole and Phenyl-Thienyl groups | 2-cyano-1,5-dimethyl-4-pyrryl, 2-methyl-4-hydroxymethylphenyl-3-thienyl | Colorless to Colored | Not specified | Asymmetrical design with fluorescence switching atlantis-press.com |

| Diarylethene with Benzyl[b]selenophene | Benzo[b]selenophene | Colorless to Colored | Not specified | Turn-on fluorescence switching rsc.org |

| Diarylethene-amino acid hybrids | Thiophene, Amino Acid | Colorless to Colored | 552 - 574 | Visible-light-triggered switching mdpi.com |